molecular formula C41H37N3O6 B14754768 Fmoc-Gln(Trt)-Gly-OH

Fmoc-Gln(Trt)-Gly-OH

Cat. No.: B14754768
M. Wt: 667.7 g/mol
InChI Key: YWWRQZLQHKCHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Gln(Trt)-Gly-OH: is a compound used in peptide synthesis. It is a derivative of glutamine and glycine, where the glutamine is protected by a trityl group and the glycine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis to protect the amino acids from unwanted side reactions during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gln(Trt)-Gly-OH typically involves the protection of the amino acids glutamine and glycine. The trityl group is used to protect the side chain of glutamine, while the Fmoc group is used to protect the amino group of glycine. The synthesis can be carried out using standard peptide coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a solvent like DMF (dimethylformamide) .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. The process includes automated peptide synthesizers that use solid-phase synthesis methods. The amino acids are sequentially added to a resin, and the protecting groups are removed at each step to allow for the next amino acid to be added. The final product is then cleaved from the resin and purified using techniques such as HPLC (high-performance liquid chromatography) .

Mechanism of Action

Mechanism: The primary function of Fmoc-Gln(Trt)-Gly-OH is to protect the amino acids during peptide synthesis. The Fmoc group protects the amino group of glycine, preventing unwanted reactions, while the trityl group protects the side chain of glutamine .

Molecular Targets and Pathways: The compound itself does not have a direct biological target or pathway. Instead, it facilitates the synthesis of peptides that can interact with various biological targets and pathways .

Properties

Molecular Formula

C41H37N3O6

Molecular Weight

667.7 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C41H37N3O6/c45-37(44-41(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30)25-24-36(39(48)42-26-38(46)47)43-40(49)50-27-35-33-22-12-10-20-31(33)32-21-11-13-23-34(32)35/h1-23,35-36H,24-27H2,(H,42,48)(H,43,49)(H,44,45)(H,46,47)

InChI Key

YWWRQZLQHKCHIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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